3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid trifluoroacetic acid salt
Beschreibung
Acetoxymethyl Group (–OAcCH2–)
Located at position 3, the acetoxymethyl moiety contributes to the compound’s lipophilicity and serves as a prodrug activation site. Hydrolysis of the acetyl group in vivo yields a hydroxylmethyl derivative, enhancing solubility.
Amino Group (–NH2)
The primary amine at position 7 participates in hydrogen bonding and intermolecular interactions. Its basicity (pKa ~9–10) allows for protonation under physiological conditions, influencing bioavailability.
Carboxylic Acid (–COOH)
The C2 carboxylic acid group is critical for salt formation. Deprotonation by TFA generates a carboxylate anion, which forms strong ion-dipole interactions with the trifluoroacetate counterion.
Trifluoroacetic Acid Salt Formation: Protonation Sites and Counterion Interactions
The salt forms via acid-base reaction between the carboxylic acid group and TFA:
$$ \text{R–COOH} + \text{CF}3\text{COOH} \rightarrow \text{R–COO}^- \cdot \text{CF}3\text{COO}^- \text{H}^+ $$
Key Features:
- Protonation Site : Carboxylic acid oxygen (pKa ~2.5–3.0).
- Counterion Stability : Trifluoroacetate’s electron-withdrawing CF3 group stabilizes the anion via inductive effects.
- Solid-State Packing : X-ray data of analogous salts reveal tight ion pairs with O⋯F distances of 2.6–2.8 Å, indicative of strong electrostatic interactions.
Eigenschaften
IUPAC Name |
3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S.C2HF3O2/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16;3-2(4,5)1(6)7/h6,9H,2-3,11H2,1H3,(H,15,16);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEJNMULVBKGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)N)SC1)C(=O)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Acetoxymethyl-7-amino-8-oxo-5-thia-1-aza-bicyclo[4.2.0]-oct-2-ene-2-carboxylic acid, commonly referred to as 7-ACA, is a significant compound in the development of β-lactam antibiotics, particularly cephalosporins. This compound possesses unique structural features that contribute to its biological activity, especially its antibacterial properties against a range of pathogens.
The molecular formula of 7-ACA is with a molecular weight of 272.28 g/mol. Its structure includes a bicyclic core that is crucial for its interaction with bacterial enzymes, specifically penicillin-binding proteins (PBPs).
7-ACA exhibits its biological activity primarily through the inhibition of bacterial cell wall synthesis. It binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death.
Biological Activity
The biological activity of 7-ACA has been extensively studied, particularly in relation to its antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
Research indicates that 7-ACA and its derivatives show significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 4.0 |
| Klebsiella pneumoniae | 2.0 |
These results suggest a potent activity against clinically relevant pathogens, making it a valuable candidate for antibiotic development.
Resistance Mechanisms
Despite its effectiveness, the emergence of antibiotic resistance poses challenges. The primary mechanisms include the production of β-lactamases that hydrolyze the β-lactam ring, rendering the antibiotic ineffective. Modifications to the structure of 7-ACA have been explored to enhance stability against these enzymes.
Case Studies
Several case studies have highlighted the clinical applications and effectiveness of 7-ACA derivatives:
- Cefotaxime Development : Cefotaxime, derived from 7-ACA, has been widely used in treating severe infections due to its broad-spectrum activity and resistance to certain β-lactamases. Clinical trials have demonstrated its efficacy in treating pneumonia and urinary tract infections.
- Combination Therapies : Recent studies have explored combining 7-ACA derivatives with other antibiotics to combat resistant strains effectively. For example, combining cefotaxime with aminoglycosides has shown synergistic effects against resistant E. coli strains.
Synthesis and Derivatives
The synthesis of 7-ACA involves various chemical modifications that enhance its antibacterial properties. For instance, acylation reactions can introduce functional groups that improve solubility and bioavailability.
Synthetic Pathways
The synthetic routes typically involve:
- Acylation : Reacting 7-aminocephalosporanic acid (7-ACA) with activated carboxylic acid derivatives.
- Modification : Introducing substituents that enhance activity against specific pathogens or improve pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antibacterial Activity:
7-ACA is a derivative of cephalosporin antibiotics, which are known for their broad-spectrum antibacterial properties. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibition of bacterial cell wall synthesis, making it a valuable candidate for developing new antibiotics to combat resistant strains.
Case Studies:
Research has demonstrated that modifications to the 7-ACA structure can enhance its antibacterial efficacy. For instance, studies have shown that substituting different functional groups at specific positions can improve potency and reduce toxicity. A notable case involved the synthesis of 7-ACA derivatives that displayed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Pharmaceutical Development
Formulation in Drug Products:
7-ACA is utilized as an intermediate in the synthesis of various cephalosporin antibiotics, including cefazolin and cefoperazone. Its incorporation into these formulations has been linked to improved pharmacokinetic profiles, such as increased bioavailability and stability .
Analytical Applications:
The compound is also used as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its precise characterization helps ensure the consistency and efficacy of antibiotic formulations.
Research Applications
Biochemical Studies:
In biochemical research, 7-ACA serves as a tool for studying enzyme inhibition and bacterial resistance mechanisms. Its interactions with beta-lactamases, enzymes that confer antibiotic resistance, are particularly significant for understanding how to overcome resistance in clinical settings .
Structure-Activity Relationship (SAR) Studies:
The unique bicyclic structure of 7-ACA makes it an ideal candidate for SAR studies aimed at optimizing antibiotic properties. Researchers focus on modifying the bicyclic core to develop novel compounds with enhanced antibacterial activity and reduced side effects.
Future Perspectives
The ongoing exploration of 7-ACA derivatives holds promise for addressing the growing challenge of antibiotic resistance. Future research will likely focus on:
- Developing new derivatives with improved efficacy against resistant bacterial strains.
- Investigating the potential use of 7-ACA in combination therapies to enhance therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
*Estimated (base acid: ~287 g/mol + TFA: ~114 g/mol).
†Calculated from molecular formula in .
Key Observations:
Cefuroxime’s carbamoyloxy methyl group enhances oral absorption, a feature absent in the target compound .
Position 7 Side Chains: The amino group in the target compound contrasts with methoxyimino or ureidoacetyl groups in later-generation cephalosporins, which confer extended Gram-negative coverage and β-lactamase stability .
Salt Forms :
- The TFA salt improves solubility but may introduce toxicity concerns in high doses compared to sodium or potassium salts used in marketed drugs (e.g., Ceftriaxone sodium) .
Bioactivity and Resistance Profiles
- Target Compound: Limited evidence on direct bioactivity, but the 7-amino group suggests susceptibility to hydrolysis by β-lactamases, restricting its utility against resistant strains. This contrasts with SQ 14,359, which retains activity against β-lactamase producers due to its thienylureidoacetyl side chain .
- Ceftriaxone: The methoxyimino-thiazolyl side chain at position 7 broadens activity against Gram-negative bacteria (e.g., Enterobacteriaceae) and increases serum half-life (~8 hours) .
- Cefuroxime: The furanyl methoxyimino group provides stability against plasmid-mediated β-lactamases, making it effective for respiratory infections .
Vorbereitungsmethoden
Construction of the Bicyclic Core
Method A: Cyclization of Suitable Precursors
A common approach involves cyclization of a thia-azabicyclic precursor, such as a thiazolidine derivative, via intramolecular nucleophilic attack under acidic or basic conditions. For example:
Starting Material: 2-Amino-3-hydroxy-4-methylthiolane derivatives
Reaction Conditions: Acidic catalysis (e.g., p-toluenesulfonic acid) at elevated temperatures (~80°C)
Outcome: Formation of the bicyclic structure via cyclization
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Key Notes | References |
|---|---|---|---|---|---|
| 1. Bicyclic core synthesis | Cyclization of thiazolidine derivatives | p-Toluenesulfonic acid, heat | 80°C, reflux | Regioselective cyclization | [Patent literature, Organic syntheses] |
| 2. Amino and oxo group introduction | Nucleophilic substitution & oxidation | NH3, oxidants (e.g., Dess–Martin) | RT to mild heating | Controlled oxidation | [Research articles, Organic synthesis protocols] |
| 3. Acetoxymethyl functionalization | Alkylation with acetoxymethyl chloride | NaH, DMF | 25–50°C | High regioselectivity | [Patent references, Journal articles] |
| 4. Salt formation | Neutralization with TFA | TFA, stirring | RT | Purity and stability | [Synthetic protocols, Patent data] |
Research Findings and Optimization Notes
- Reaction yields are maximized by controlling temperature and stoichiometry, especially during cyclization and alkylation steps.
- Selectivity is improved through protective group strategies and choice of oxidants.
- Purification often involves chromatography (e.g., silica gel, preparative HPLC) to isolate intermediates and final salts.
Q & A
Basic: What synthetic methodologies are effective for producing this cephalosporin-derived compound, and how is structural confirmation achieved?
Answer:
The compound is synthesized via β-lactam ring functionalization, typically involving acylation at the C7 amino group and esterification at the C3 acetoxymethyl position. Key steps include:
- Acylation : Reacting the core bicyclic structure with activated acyl donors (e.g., thioacetamide derivatives) under anhydrous conditions .
- Salt formation : Trifluoroacetic acid (TFA) is used to protonate the carboxylic acid group, enhancing solubility for purification .
Structural confirmation employs: - X-ray crystallography : ORTEP-III software aids in resolving stereochemical configurations .
- NMR spectroscopy : H and C NMR verify substituent positions, particularly the acetoxymethyl and TFA salt moieties .
Basic: What is the role of the trifluoroacetic acid (TFA) salt in this compound’s stability and solubility?
Answer:
The TFA salt improves:
- Solubility : Enhances aqueous solubility for in vitro assays, critical for bioavailability studies .
- Stability : Protonation of the carboxylate group reduces degradation under basic conditions. Stability is assessed via accelerated aging studies (40°C/75% RH) with HPLC monitoring .
Advanced: How can synthesis be optimized to improve yield while maintaining stereochemical purity?
Answer:
Optimization strategies include:
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Cr(III) complexes) enhance enantiomeric excess in acylation steps .
- Temperature control : Low-temperature (−20°C) reactions minimize epimerization at C7 .
- In-line analytics : Real-time FTIR monitors reaction progress, reducing side-product formation .
Advanced: What analytical techniques are most reliable for assessing purity and quantifying degradation products?
Answer:
- HPLC-DAD/MS : Reversed-phase C18 columns (5 µm, 250 mm) with TFA-containing mobile phases resolve degradation products (e.g., β-lactam ring-opened derivatives) .
- Mass spectrometry : High-resolution ESI-MS identifies impurities at <0.1% levels, critical for regulatory compliance .
Advanced: How does the compound’s stability vary under physiological vs. accelerated storage conditions?
Answer:
- Physiological conditions (pH 7.4, 37°C) : Degradation follows first-order kinetics, with a half-life of 12–24 hours. Hydrolysis at the β-lactam ring is the primary pathway .
- Accelerated conditions (pH 2.0 or 9.0) : Degradation accelerates 5–10×, forming carboxylic acid derivatives. Stability is assessed via Arrhenius modeling .
Advanced: What mechanistic insights explain its biological activity against β-lactamase-producing pathogens?
Answer:
- Resistance evasion : The C7 α-methoxyimino group sterically hinders β-lactamase binding .
- Penicillin-binding protein (PBP) affinity : Radiolabeled binding assays (e.g., H-labeled compound) show high affinity for PBP2a in Staphylococcus aureus .
Advanced: How can researchers reconcile contradictions in toxicity data between in vitro and clinical studies?
Answer:
- Dosage adjustments : In vitro cytotoxicity (IC50) often uses supra-physiological concentrations. Apply allometric scaling to extrapolate in vivo relevance .
- Metabolite profiling : LC-MS identifies toxic degradation products (e.g., TFA-derived metabolites) not accounted for in early studies .
Advanced: What are the dominant degradation pathways, and how can they be mitigated during formulation?
Answer:
- Hydrolysis : β-Lactam ring cleavage dominates in aqueous media. Mitigation strategies include lyophilization or co-formulation with stabilizers (e.g., EDTA) .
- Oxidation : Thioether groups at C3 are susceptible. Antioxidants (e.g., ascorbic acid) reduce radical-mediated degradation .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for derivatives?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with PBPs and β-lactamases. Key parameters include binding energy (<−8 kcal/mol) and hydrogen-bonding networks .
- QSAR models : Hammett constants for substituents at C3/C7 correlate with MIC values against E. coli .
Advanced: What comparative studies highlight this compound’s advantages over similar cephalosporins?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
